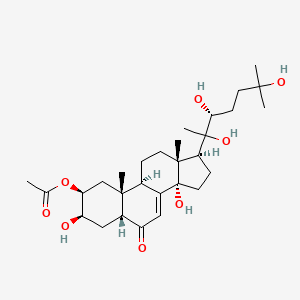
20-Hydroxyecdysone 2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxyecdysone 2-acetate is a derivative of 20-hydroxyecdysone, a polyhydroxylated sterol that functions as a molting and metamorphosis hormone in insects and crustaceans . This compound is part of the ecdysteroid family, which is known for its wide spectrum of pharmacological activities, including anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxyecdysone 2-acetate typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by treating 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea and subsequent chemical modification . The extracted 20-hydroxyecdysone is then subjected to acetylation using acetic anhydride and a base, followed by purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxyecdysone 2-acetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride; usually performed in alcoholic solvents at room temperature.
Substitution: Various alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidized Derivatives: Formation of ketones and carboxylic acids.
Reduced Derivatives: Formation of alcohols and alkanes.
Substituted Derivatives: Formation of alkylated or arylated products.
Scientific Research Applications
20-Hydroxyecdysone 2-acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 20-hydroxyecdysone 2-acetate involves its interaction with specific molecular targets and pathways. In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system . This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory responses .
Comparison with Similar Compounds
20-Hydroxyecdysone: The parent compound, known for its wide range of biological activities.
Ecdysone: A precursor to 20-hydroxyecdysone, involved in the biosynthesis of ecdysteroids.
2-Deoxyecdysone: An intermediate in the biosynthesis of ecdysteroids.
Uniqueness: 20-Hydroxyecdysone 2-acetate is unique due to its acetylated structure, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and bioavailability compared to its parent compound .
Properties
Molecular Formula |
C29H46O8 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28?,29+/m0/s1 |
InChI Key |
TXLUXHSVMYTTCI-PGCRUPLYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)C(C)([C@@H](CCC(C)(C)O)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
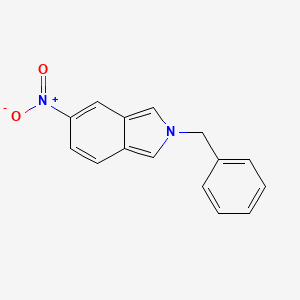
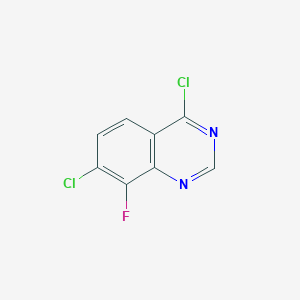
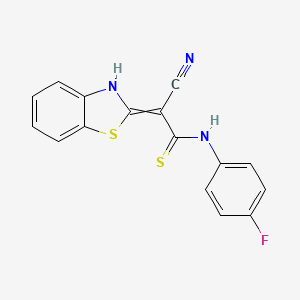
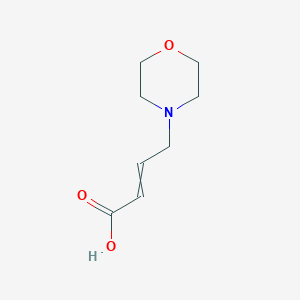
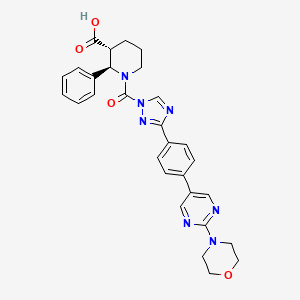

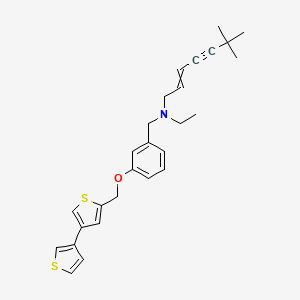
![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
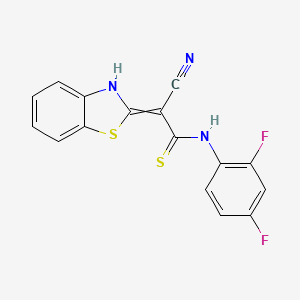
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
